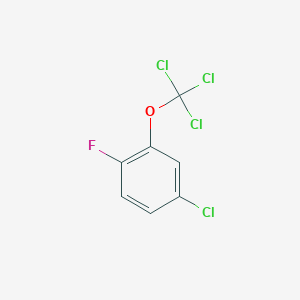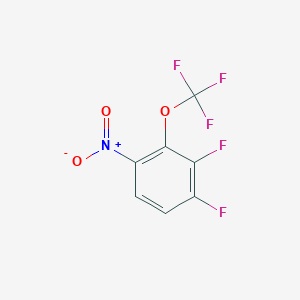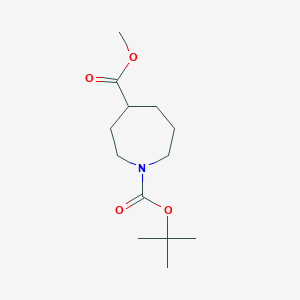
1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
Descripción general
Descripción
“1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate” is a compound that likely contains an azepane ring, which is a seven-membered ring containing one nitrogen atom and six carbon atoms. The “1-Tert-butyl” and “4-methyl” parts of the name suggest that there are tert-butyl and methyl groups attached to this ring. The “dicarboxylate” indicates the presence of two carboxylate groups, which are -COO- groups. These are likely attached to the 1 and 4 positions of the azepane ring .
Molecular Structure Analysis
The molecular structure of this compound, as inferred from its name, would have an azepane ring at its core, with the various groups (tert-butyl, methyl, and carboxylate) attached at the specified positions. The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the carboxylate groups, which are electron-withdrawing, and the tert-butyl and methyl groups, which are electron-donating. The azepane ring itself may also participate in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting/boiling points, and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Characterization
A practical synthesis method for a key intermediate of the Rho–kinase inhibitor K-115, which shares structural similarities with 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate, has been established. This process allows for multikilogram production and demonstrates the compound's utility in medicinal chemistry (Gomi et al., 2012).
Chemical Transformation and Derivatization
Research on 1,4-Diazobicyclo[2.2.2]octane-catalyzed coupling has shown the versatility of similar compounds in organic synthesis, facilitating the production of dicarboxylic acids and demonstrating the method's synthetic utility (Hoffmann & Rabe, 1984).
Study on Azepines
The demethoxycarbonylation of methyl azepine-carboxylates, closely related to the structure of interest, resulted in the formation of azepine derivatives, showcasing the chemical reactivity and potential applications in developing novel organic compounds (Satake et al., 1991).
Innovative Synthesis Approaches
Efforts in synthesizing new aminocyclitols from cyclic allyl acetates, including compounds related to 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate, have highlighted the potential for creating new classes of pseudosaccharides, which could have significant implications in drug discovery and development (Larin et al., 2014).
Application in Drug Synthesis
A notable application includes the synthesis of (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, a compound structurally akin to 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate, highlighting its role in the synthesis of complex molecular frameworks used in pharmaceuticals (Xia et al., 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-O-tert-butyl 4-O-methyl azepane-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-8-5-6-10(7-9-14)11(15)17-4/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNWOJPFGLNYQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)
![Ethyl 4-chloropyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B1402228.png)
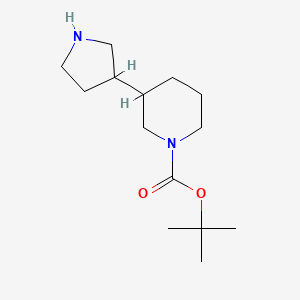

![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1402233.png)

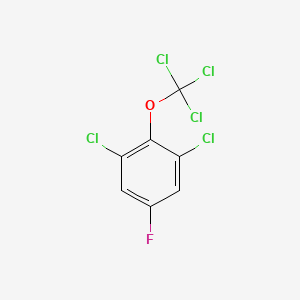
![4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene](/img/structure/B1402240.png)


